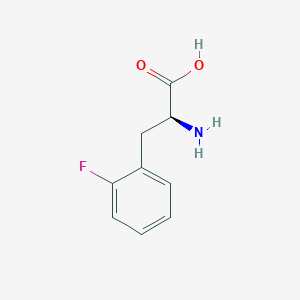

2-Fluoro-L-phenylalanine

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313089 | |

| Record name | 2-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-78-4 | |

| Record name | 2-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Phenylalanine, 2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Fluoro-L-phenylalanine for Research Applications

Abstract

This technical guide provides an in-depth overview of synthetic methodologies for obtaining 2-Fluoro-L-phenylalanine, a non-canonical amino acid of significant interest in pharmaceutical research and drug development. The incorporation of fluorine into the phenylalanine scaffold can modulate the parent molecule's lipophilicity, metabolic stability, and conformational properties, making it a valuable building block for peptidomimetics and novel therapeutic agents. This document details three prominent and effective synthesis strategies suitable for research-scale production: asymmetric synthesis utilizing a chiral auxiliary, synthesis mediated by a chiral Ni(II) complex, and enzymatic synthesis. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and illustrative diagrams to facilitate comprehension and implementation by researchers, scientists, and professionals in the field of drug development.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This compound, in particular, has emerged as a valuable building block. Its unique electronic and steric properties, conferred by the ortho-fluoro substitution on the phenyl ring, can profoundly influence peptide and protein structure and function. This guide focuses on practical and reproducible methods for the synthesis of this important amino acid for research purposes.

Synthetic Strategies: A Comparative Overview

Three primary methodologies for the synthesis of this compound are presented, each offering distinct advantages in terms of enantioselectivity, scalability, and operational simplicity.

Asymmetric Synthesis via Chiral Auxiliary (Schöllkopf Method)

This classical yet robust method employs a chiral bis-lactim ether, commonly known as the Schöllkopf auxiliary, to induce stereoselectivity during the alkylation step. The high diastereoselectivity achieved, followed by straightforward removal of the auxiliary, provides access to the desired L-enantiomer in high purity.

Synthesis via Chiral Ni(II) Complex

This powerful method utilizes a chiral Schiff base ligand to form a square-planar Ni(II) complex with glycine (B1666218). This complex serves as a chiral nucleophilic glycine equivalent, which can be alkylated with high diastereoselectivity. Subsequent hydrolysis affords the target amino acid with excellent enantiomeric excess.

Enzymatic Synthesis using Phenylalanine Ammonia (B1221849) Lyase (PAL)

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound. Phenylalanine Ammonia Lyase (PAL) can catalyze the stereoselective addition of ammonia to 2-fluorocinnamic acid, directly yielding the desired L-amino acid. This method is notable for its mild reaction conditions and high enantioselectivity.

Quantitative Data Summary

The following table summarizes key quantitative data for the three discussed synthetic routes, allowing for a direct comparison of their efficacy.

| Parameter | Asymmetric Synthesis via Chiral Auxiliary | Synthesis via Chiral Ni(II) Complex | Enzymatic Synthesis (PAL) |

| Overall Yield | Moderate to Good | Good to Excellent | Good |

| Enantiomeric Excess (ee) | >95% | >99% | >99% |

| Key Reagents | Schöllkopf auxiliary, n-BuLi, 2-fluorobenzyl bromide | Chiral Schiff base, Ni(NO₃)₂, 2-fluorobenzyl halide | Phenylalanine Ammonia Lyase, 2-fluorocinnamic acid, NH₃ |

| Reaction Conditions | Cryogenic temperatures, inert atmosphere | Room temperature to mild heating | Mild aqueous conditions |

| Purification Method | Column chromatography, crystallization | Filtration, column chromatography | Ion-exchange chromatography |

Experimental Protocols

Asymmetric Synthesis of this compound via Schöllkopf Auxiliary

Step 1: Metalation of the Schöllkopf Auxiliary In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the (S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf auxiliary) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath. To this solution, add n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting orange-red solution at -78 °C for 30 minutes.

Step 2: Alkylation To the metalated auxiliary solution, add a solution of 2-fluorobenzyl bromide in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 4 hours.

Step 3: Hydrolysis and Product Isolation Quench the reaction by the slow addition of 2N hydrochloric acid (HCl) at -78 °C. Allow the mixture to warm to room temperature and stir for 12 hours. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, the methyl ester of this compound, can be purified by silica (B1680970) gel column chromatography. Subsequent hydrolysis of the methyl ester using aqueous lithium hydroxide (B78521) (LiOH) followed by neutralization with HCl will yield this compound.

Synthesis of this compound via Chiral Ni(II) Complex

Step 1: Formation of the Ni(II) Complex In a round-bottom flask, combine the chiral Schiff base ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), glycine, and nickel(II) nitrate (B79036) hexahydrate in methanol. Add a base such as sodium carbonate and reflux the mixture for 2-4 hours. The resulting chiral Ni(II) complex of the glycine Schiff base will precipitate and can be collected by filtration.

Step 2: Alkylation of the Ni(II) Complex Suspend the dried Ni(II) complex in a suitable solvent such as N,N-dimethylformamide (DMF). Add a base (e.g., potassium hydroxide) and 2-fluorobenzyl bromide. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Product Isolation After completion of the alkylation, filter the reaction mixture and wash the solid with methanol. Disassemble the resulting alkylated Ni(II) complex by dissolving it in a mixture of acetone and 6N HCl and stirring at room temperature for 4 hours. The crude this compound can be isolated by adjusting the pH of the solution to the isoelectric point of the amino acid (around pH 6) and collected by filtration. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Enzymatic Synthesis of this compound using Phenylalanine Ammonia Lyase (PAL)

Step 1: Reaction Setup In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.5) containing a high concentration of an ammonia source, such as ammonium (B1175870) carbonate or ammonium hydroxide. Add 2-fluorocinnamic acid as the substrate.

Step 2: Biocatalytic Conversion To the reaction mixture, add Phenylalanine Ammonia Lyase (PAL), either as a purified enzyme or as a whole-cell biocatalyst. Stir the reaction at a controlled temperature (typically 30-40 °C) for 24-48 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the decrease in the substrate peak and the appearance of the product peak.

Step 3: Product Isolation and Purification After the reaction reaches completion, remove the enzyme (if using a purified enzyme, it can be denatured and precipitated; if using whole cells, they can be removed by centrifugation). Acidify the supernatant to precipitate any unreacted 2-fluorocinnamic acid. After filtration, adjust the pH of the filtrate to the isoelectric point of this compound to induce precipitation. The product can be collected by filtration and washed with cold water. For higher purity, the product can be further purified by ion-exchange chromatography.

Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure and the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of the amino acid.

Visualizations

Synthetic Pathways

Caption: Overview of the three main synthetic routes to this compound.

Experimental Workflow: Ni(II) Complex Method

Caption: Step-by-step workflow for the synthesis via the chiral Ni(II) complex method.

Conclusion

This technical guide has detailed three reliable and effective methods for the synthesis of this compound for research applications. The choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired scale, and enantiopurity needs. The asymmetric synthesis using a chiral auxiliary offers a well-established route with high enantioselectivity. The chiral Ni(II) complex method provides an efficient and often higher-yielding alternative. Finally, the enzymatic approach with Phenylalanine Ammonia Lyase represents a green and highly stereoselective option. By following the detailed protocols and considering the comparative data presented, researchers can confidently produce this compound for their drug discovery and development endeavors.

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-L-phenylalanine (2-F-Phe) is a synthetic amino acid analog of the essential amino acid L-phenylalanine, in which a hydrogen atom at the ortho-position of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique physicochemical properties that make 2-F-Phe a valuable tool in various scientific disciplines, including drug discovery, protein engineering, and mechanistic studies of biological pathways. The introduction of fluorine, a highly electronegative and sterically small atom, can significantly influence molecular conformation, pKa, lipophilicity, and metabolic stability, thereby modulating the biological activity of peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems and for its application in peptide and small molecule design.

General Properties

| Property | Value | Source |

| CAS Number | 19883-78-4 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

Structural and Stereochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(2-fluorophenyl)propanoic acid | [1] |

| SMILES | C1=CC=C(C(=C1)C--INVALID-LINK--N)F | [1] |

| InChI Key | NYCRCTMDYITATC-QMMMGPOBSA-N | [1] |

Predicted and Experimental Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 92-96 °C | For Boc-protected this compound. The unprotected form is expected to have a higher melting point. | [] |

| Aqueous Solubility | 5 mg/mL in PBS (pH 7.2) | Data for 4-Fluoro-L-phenylalanine, suggesting moderate aqueous solubility for fluorinated phenylalanine analogs. | [3] |

| pKa | Not available | Experimental values are not readily available. Expected to be similar to L-phenylalanine (pKa₁ ≈ 2.2 for -COOH, pKa₂ ≈ 9.3 for -NH₃⁺), with slight shifts due to the electron-withdrawing fluorine atom. | |

| LogP | 1.16 | Predicted value, indicating a moderate level of lipophilicity. | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for amino acid analysis.

Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range represents the melting point of the substance.

Determination of Aqueous Solubility

Methodology:

-

Solvent: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) is used to mimic physiological conditions.

-

Procedure: An excess amount of this compound is added to a known volume of the buffer in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay (e.g., ninhydrin (B49086) method).

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

Determination of pKa (Acid Dissociation Constants)

Methodology:

-

Apparatus: A pH meter with a calibrated electrode and a temperature probe, along with a magnetic stirrer and a burette for titrant delivery.

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic functional groups (the carboxylic acid and the ammonium (B1175870) group) have been neutralized. The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.

Determination of Octanol-Water Partition Coefficient (LogP)

Methodology (Shake-Flask Method): [5][6][7][8]

-

Pre-equilibration: Equal volumes of 1-octanol (B28484) and water (or a suitable buffer like PBS pH 7.4 for LogD determination) are mixed and shaken vigorously to saturate each phase with the other. The phases are then allowed to separate.[7]

-

Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel. The funnel is shaken for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations of Relevant Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key metabolic pathway where this compound can act as an analog and a typical experimental workflow for its incorporation into peptides.

Phenylalanine Metabolism Pathway

This compound, as an analog of L-phenylalanine, can potentially interact with enzymes in the phenylalanine metabolic pathway. This pathway is crucial for the synthesis of tyrosine and subsequent catecholamines like dopamine.[9][10][11][12][13] The diagram below outlines the major steps in this pathway.

Caption: Phenylalanine metabolism pathway and the potential role of this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain is typically achieved through solid-phase peptide synthesis (SPPS).[14][15][16][17][18] The workflow below illustrates the key steps of the Fmoc/tBu strategy for SPPS.

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

Conclusion

This compound is a versatile synthetic amino acid with distinct physicochemical properties that are advantageous for various research and development applications. Its moderate lipophilicity and the strong electron-withdrawing nature of the fluorine atom can significantly impact the biological activity and stability of peptides and proteins. The experimental protocols outlined in this guide provide a framework for the accurate determination of its key physicochemical parameters. Furthermore, the provided diagrams offer a clear visualization of its metabolic context and a standard workflow for its synthetic application. A thorough understanding of these properties and methods is essential for the effective utilization of this compound in the design of novel therapeutics and the exploration of complex biological systems.

References

- 1. This compound | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Amino Acid Derivatives | 19883-78-4 | Invivochem [invivochem.com]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. PathWhiz [pathbank.org]

- 10. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reactome | Phenylalanine metabolism [reactome.org]

- 12. mun.ca [mun.ca]

- 13. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 14. rsc.org [rsc.org]

- 15. chem.uci.edu [chem.uci.edu]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. pentelutelabmit.com [pentelutelabmit.com]

- 18. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Biological Activity of 2-Fluoro-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-L-phenylalanine (2-F-Phe) is a synthetic amino acid analogue that has garnered significant interest in various fields of biomedical research and drug development. As a derivative of the essential amino acid L-phenylalanine, its unique biological properties, imparted by the substitution of a hydrogen atom with fluorine on the phenyl ring, make it a versatile tool in cancer research, enzyme inhibition, and protein engineering. The introduction of the highly electronegative fluorine atom can modulate the electronic and steric properties of the molecule, leading to altered biological activity compared to its natural counterpart.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activity of 2-F-Phe, with a focus on its mechanism of action, quantitative data, experimental protocols, and its role in cellular signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [3] |

| IUPAC Name | (2S)-2-amino-3-(2-fluorophenyl)propanoic acid | [3] |

| CAS Number | 19883-78-4 | [3] |

| Appearance | White to pale cream powder | [4] |

| Melting Point | ~245°C (decomposition) | [5] |

Biological Activities and Mechanisms of Action

The biological activities of this compound are multifaceted, ranging from its role as an antimetabolite to its application as a tracer in medical imaging.

Antimetabolite Activity: Inhibition of Aromatic Amino Acid Biosynthesis

Substrate for Amino Acid Transporters: Role in Cancer Imaging and Therapy

This compound, particularly its radiolabeled form 2-[¹⁸F]-fluoro-L-phenylalanine, serves as a substrate for amino acid transporters, most notably the L-type amino acid transporter 1 (LAT1).[7][8] LAT1 is a sodium-independent transporter that facilitates the uptake of large neutral amino acids and is frequently overexpressed in various types of cancer cells to meet their high demand for nutrients.[9][10] This overexpression makes LAT1 an attractive target for both cancer diagnosis and therapy.

The uptake of 2-[¹⁸F]-fluoro-L-phenylalanine by cancer cells via LAT1 forms the basis of its use as a tracer in Positron Emission Tomography (PET) for tumor imaging.[11][12] The accumulation of the radiotracer within tumor cells allows for their visualization and can aid in diagnosis, staging, and monitoring of treatment response.

Quantitative Data: Transport Kinetics of L-[2-¹⁸F]-fluorophenylalanine in the Human Brain

| Parameter | Normal Brain Tissue | Brain Tumor Tissue |

| Influx Rate Constant (K₁) | 0.045 ml/g/min | 0.122 ml/g/min |

| Efflux Rate Constant (k₂) | 0.078 ml/g/min | 0.102 ml/g/min |

| Michaelis-Menten Constant (Kₜ) | 35 nmol/ml | Not Reported |

| Maximum Transport Capacity (Tₘₐₓ) | Varies with cerebral blood flow | Not Reported |

Data obtained from dynamic PET studies in one normal subject and 6 patients with brain tumors.[13]

Incorporation into Proteins: A Tool for Protein Engineering

As an analogue of L-phenylalanine, 2-F-Phe can be incorporated into proteins during synthesis, both in vivo and in cell-free systems.[2][14] This property is exploited in protein engineering to introduce a fluorine atom as a probe for studying protein structure, dynamics, and interactions using ¹⁹F-NMR spectroscopy.[15][16][17] The fluorine nucleus offers several advantages for NMR studies, including its 100% natural abundance, high sensitivity, and a large chemical shift range that is sensitive to the local environment.[15][17]

Incorporation of 2-F-Phe can also enhance the thermal and metabolic stability of peptides and proteins, which is a desirable characteristic for therapeutic proteins and peptide-based vaccines.[2] The extent of incorporation and its effect on protein stability can be quantified using mass spectrometry and biophysical techniques, respectively.[15][18] While methods for quantification are established, specific data on the incorporation efficiency and stability changes for a given protein with 2-F-Phe require empirical determination.

Signaling Pathway Involvement: The LAT1-mTOR Axis

The transport of this compound into cancer cells via LAT1 has significant implications for intracellular signaling, particularly the mTOR (mammalian target of rapamycin) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[19][20]

LAT1-mediated uptake of essential amino acids, including phenylalanine and its analogues, is a key upstream activator of the mTORC1 complex.[9][19] The influx of these amino acids signals nutrient availability, leading to the activation of mTORC1 and its downstream effectors, such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[19] This cascade of events ultimately promotes protein synthesis and cell growth. Therefore, by acting as a substrate for LAT1, 2-F-Phe can potentially influence the mTOR signaling pathway in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Radiolabeled Amino Acid Uptake Assay

This protocol is adapted for measuring the uptake of radiolabeled this compound (e.g., 2-[¹⁸F]-fluoro-L-phenylalanine) into cultured cells.[13][21]

Materials:

-

Cultured cells (e.g., cancer cell line overexpressing LAT1)

-

12-well tissue culture plates

-

α-MEM containing 10% FBS and antibiotics

-

Krebs-Ringers-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 5 mM HEPES, 5.5 mM D-Glucose, pH 7.4)

-

Radiolabeled this compound (e.g., 2-[¹⁸F]-fluoro-L-phenylalanine)

-

1% Sodium dodecyl sulfate (B86663) (SDS) solution

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate cells at a density of 5 x 10⁴ cells/well in a 12-well plate and culture until confluent.[13]

-

Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) KRH buffer.[13]

-

Uptake Initiation: Add 0.5 mL of KRH buffer containing the desired concentration of radiolabeled this compound (e.g., 4 µCi/mL) to each well.[13] For competition assays, pre-incubate cells with a non-radiolabeled competitor for 30 minutes before adding the radiolabeled substrate.[21]

-

Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 5 minutes).[13]

-

Uptake Termination: Terminate the uptake by aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRH buffer.[13]

-

Cell Lysis: Add 1 mL of 1% SDS solution to each well and triturate to lyse the cells.[13]

-

Quantification: Transfer the cell lysate to a scintillation vial, add 8 mL of scintillation cocktail, and measure the radioactivity in counts per minute (cpm) using a scintillation counter.[13]

-

Normalization: Normalize the cpm values to the cell number or protein content per well.[13]

References

- 1. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]

- 4. 2-Fluoro-DL-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2-Fluoro-DL-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]

- 14. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00655F [pubs.rsc.org]

- 15. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Insights into Protein Stability in Cell Lysate by 19 F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Structure of 2-Fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-L-phenylalanine (2-F-L-Phe) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and drug development. The strategic incorporation of a fluorine atom at the ortho-position of the phenyl ring imparts unique physicochemical properties that can profoundly influence molecular conformation, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the structure of this compound, including its chemical and physical properties, spectroscopic data, and synthesis. Furthermore, it delves into the experimental protocols for its characterization and its role in biological systems, particularly its interaction with the L-type amino acid transporter 1 (LAT1) and the downstream mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers leveraging this compound in peptide design, as a metabolic probe, and in the development of novel therapeutics.

Chemical Structure and Properties

This compound is an analog of the essential amino acid L-phenylalanine, where a hydrogen atom at the C2 position of the benzene (B151609) ring is substituted with a fluorine atom.[1][2] This substitution has minimal steric impact due to the small van der Waals radius of fluorine, which is comparable to that of hydrogen. However, the high electronegativity of fluorine significantly alters the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and potential for hydrogen bonding.[3]

General Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [4] |

| Molecular Weight | 183.18 g/mol | [4] |

| IUPAC Name | (2S)-2-amino-3-(2-fluorophenyl)propanoic acid | [4] |

| CAS Number | 19883-78-4 | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 92-96 °C (for Boc-protected form) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Stereochemistry

As a derivative of L-phenylalanine, this compound possesses a chiral center at the alpha-carbon (Cα) with an (S)-configuration.[4] This stereochemistry is crucial for its recognition by biological systems, such as amino acid transporters and ribosomal machinery.

Spectroscopic and Crystallographic Data

The structural characterization of this compound relies on various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety [3]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |

| Cα | ~4.0-4.5 | ~55-60 | |

| Cβ | ~3.0-3.3 | ~33.3 | |

| Cγ (C1') | ~125 | ||

| Cδ1 (C2') | ~160 | ¹J(C-F) ≈ 245 | |

| Cδ2 (C6') | ~115 | ²J(C-F) ≈ 21.6 | |

| Cε1 (C3') | ~7.2-7.4 | ~130 | |

| Cε2 (C5') | ~7.0-7.2 | ~124 | |

| Cζ (C4') | ~7.1-7.3 | ~128 | |

| COOH | ~170-175 | ||

| NH₂ | ~7.5-8.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature. The data is inferred from a dipeptide study.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. For the DL-racemic mixture, electrospray ionization typically results in a prominent molecular ion peak [M+H]⁺ at m/z 184. Key fragment ions observed include those at m/z 137 and 109, corresponding to the loss of the carboxyl group and subsequent fragmentation of the side chain.[6]

Table 3: Major Mass Spectrometry Fragments of 2-Fluoro-DL-phenylalanine [6]

| m/z | Proposed Fragment |

| 184 | [M+H]⁺ |

| 137 | [M+H - COOH]⁺ |

| 109 | [C₇H₆F]⁺ (fluorotropylium ion) |

X-ray Crystallography

As of the date of this guide, a publicly available crystal structure for this compound has not been identified. However, the crystal structure of the parent amino acid, L-phenylalanine, has been extensively studied. It crystallizes in the monoclinic space group P2₁, with unit cell parameters that can be found in the Crystallography Open Database (COD) under entry 2019503. It is anticipated that the introduction of the ortho-fluoro substituent would lead to subtle changes in bond lengths, bond angles, and crystal packing due to altered electronic and steric effects.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with a particular focus on the preparation of the ¹⁸F-labeled analog for use in Positron Emission Tomography (PET). A common approach is a three-step nucleophilic substitution reaction.[7]

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-[¹⁸F]Fluoro-L-phenylalanine.

Caption: A generalized three-step synthesis of 2-[18F]Fluoro-L-phenylalanine.

Experimental Protocols

NMR Spectroscopy Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired pH. For D₂O, adjust the pD to a desired value using NaOD or DCl.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Suppress the residual solvent peak if necessary.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire a 2D ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.

-

Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton spin systems.

-

Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range proton-carbon correlations.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., DSS for D₂O, TMS for organic solvents). Assign the peaks based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight and investigate the fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

-

MS Acquisition (Full Scan):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.

-

-

Tandem MS (MS/MS) Acquisition:

-

Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 184) as the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the mass spectrum of the resulting fragment ions.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to elucidate the fragmentation pathways, which can provide further structural confirmation.

Biological Role and Signaling Pathways

This compound, as an analog of a natural amino acid, can be transported into cells and participate in metabolic processes. Its primary route of cellular uptake is through amino acid transporters, with a notable interaction with the L-type amino acid transporter 1 (LAT1).

L-type Amino Acid Transporter 1 (LAT1) Pathway

LAT1 is an amino acid antiporter that is overexpressed in many cancer cells to meet their high demand for essential amino acids for growth and proliferation.[8] LAT1 transports large neutral amino acids, including phenylalanine, and by extension, this compound, into the cell in exchange for an intracellular substrate, often glutamine. The influx of essential amino acids via LAT1 is a critical step in activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and survival.[8]

References

- 1. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

Commercial Sources of Fmoc-2-fluoro-L-phenylalanine: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, Fmoc-2-fluoro-L-phenylalanine is a critical building block. The incorporation of a fluorine atom into the phenylalanine side chain can significantly enhance the biological activity, metabolic stability, and binding affinity of peptides.[1][2] This in-depth technical guide provides a comprehensive overview of the commercial sources, quality specifications, and key experimental protocols related to the use of Fmoc-2-fluoro-L-phenylalanine.

Commercial Availability and Specifications

A number of chemical suppliers offer Fmoc-2-fluoro-L-phenylalanine for research and development purposes. The quality and purity of this reagent are paramount for successful peptide synthesis. Below is a summary of key quantitative data from various commercial sources to facilitate easy comparison.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [a]D20 | Appearance | Storage |

| Chem-Impex | 205526-26-7 | ≥ 99.5% (Chiral HPLC)[1] | C₂₄H₂₀FNO₄[1] | 405.4 g/mol [1] | 120 - 124[1] | -45 ± 2 ° (c=1 in DMF)[1] | White powder[1] | 0-8 °C[1] |

| Sigma-Aldrich | 205526-26-7 | Not specified | C₂₄H₂₀FNO₄ | 405.43 g/mol [3] | Not specified | Not specified | Not specified | Not specified |

| Aapptec | 205526-26-7 | Lot-specific | C₂₄H₂₀FNO₄[4] | Not specified | Not specified | Not specified | Not specified | Not specified |

| BOC Sciences | 198545-45-9 (D-form) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

The primary application of Fmoc-2-fluoro-L-phenylalanine is in solid-phase peptide synthesis (SPPS). The following is a detailed methodology for the incorporation of this amino acid derivative into a growing peptide chain using the Fmoc/tBu orthogonal protection strategy.[5]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-2-fluoro-L-phenylalanine

1. Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[6]

-

Transfer the resin to a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30-60 minutes at room temperature with gentle agitation.[7]

2. Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.[7][8]

-

Allow the reaction to proceed for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[9]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7][10]

3. Amino Acid Coupling:

-

Activation: In a separate vial, dissolve Fmoc-2-fluoro-L-phenylalanine (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.[7] Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid.[7] Allow the activation to proceed for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[6]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[7]

4. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with a solution of acetic anhydride (B1165640) and a base in DMF.

5. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.[6]

-

The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[6]

-

The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

Quality Control

Ensuring the purity and identity of Fmoc-2-fluoro-L-phenylalanine is crucial for the synthesis of high-quality peptides. The following diagram illustrates a typical quality control workflow.

Caption: Quality Control Workflow for Fmoc-2-fluoro-L-phenylalanine.

Signaling Pathways and Logical Relationships

The core of Fmoc-based solid-phase peptide synthesis is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain. The logical relationship between the key steps is illustrated in the following diagram.

Caption: The Cyclical Process of Fmoc Solid-Phase Peptide Synthesis.

By understanding the commercial landscape, adhering to rigorous experimental protocols, and implementing thorough quality control measures, researchers can effectively utilize Fmoc-2-fluoro-L-phenylalanine to advance their peptide-based research and drug development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-fluoro-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

Stability of 2-Fluoro-L-phenylalanine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-L-phenylalanine (2-F-Phe) is a synthetic amino acid analog of L-phenylalanine, where a hydrogen atom at the ortho-position of the phenyl ring is substituted with a fluorine atom. This modification imparts unique physicochemical properties, making it a valuable tool in drug discovery, protein engineering, and as a tracer in metabolic studies. The incorporation of fluorinated amino acids can enhance the metabolic stability and modify the biological activity of peptides and proteins. Understanding the stability of this compound in solution is critical for its effective application, ensuring the integrity of experimental results and the shelf-life of therapeutic candidates. This technical guide provides an in-depth overview of the potential stability challenges, recommended analytical methodologies for stability assessment, and a framework for conducting stability studies. While specific, publicly available quantitative stability data for this compound is limited, this guide outlines the expected degradation pathways and provides detailed experimental protocols based on established principles of pharmaceutical stability analysis.

Introduction to this compound and its Significance

This compound is a non-proteinogenic amino acid that has garnered significant interest in various scientific disciplines. The introduction of a highly electronegative fluorine atom can influence the acidity, basicity, and conformation of the molecule. This strategic modification can lead to peptides and proteins with enhanced properties, such as increased resistance to enzymatic degradation. In drug development, the substitution of natural amino acids with 2-F-Phe can alter the binding affinity of peptides to their targets and improve their pharmacokinetic profiles. Furthermore, when labeled with fluorine-18, it serves as a tracer in Positron Emission Tomography (PET) for in vivo imaging. Given these critical applications, a thorough understanding of its stability in solution is paramount.

Potential Degradation Pathways

Based on the chemical structure of this compound and the general degradation patterns of similar molecules, several potential degradation pathways can be anticipated, particularly under stress conditions.

-

Hydrolysis of the Carbon-Fluorine Bond: The C-F bond is generally strong; however, under certain pH and temperature conditions, it can undergo hydrolysis to yield 2-hydroxy-L-phenylalanine (L-Tyrosine) and fluoride (B91410) ions. This is a critical degradation pathway to monitor as it alters the fundamental nature of the molecule.

-

Oxidation: The phenyl ring and the amino acid backbone can be susceptible to oxidative degradation, especially in the presence of oxidizing agents, light, or metal ions. This can lead to a variety of degradation products, including hydroxylated species and ring-opened derivatives.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of various photoproducts. The specific nature of these products would depend on the solvent and the presence of photosensitizers.

-

Degradation via Decarboxylation: Like other amino acids, this compound may undergo decarboxylation, particularly at elevated temperatures, to form 2-(2-fluorophenyl)ethanamine.

-

Racemization: The chiral center at the alpha-carbon could be susceptible to racemization under certain pH and temperature conditions, leading to the formation of 2-Fluoro-D-phenylalanine. This is a critical consideration for stereospecific applications.

The following diagram illustrates the potential degradation pathways of this compound.

Quantitative Data on Stability

As of the date of this guide, there is a lack of comprehensive, publicly available quantitative data on the stability of this compound in various solutions and under different stress conditions. Researchers are encouraged to perform their own stability studies based on the protocols outlined in this document and to report their findings to contribute to the collective knowledge base. The following table provides a template for recording such stability data.

| Condition | Solvent/Buffer | Temperature (°C) | Duration | Initial Concentration (mM) | % Recovery of 2-F-Phe | Major Degradants Identified | Analytical Method | Reference |

| pH Stress | 0.1 M HCl (pH 1) | 40 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | ||

| pH 7.4 Buffer | 40 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | |||

| 0.1 M NaOH (pH 13) | 40 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | |||

| Thermal Stress | Water | 60 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | ||

| Water | 80 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | |||

| Oxidative Stress | 3% H₂O₂ | 25 | 24 hours | 1.0 | HPLC-UV/MS | [Your Data] | ||

| Photostability | Water | 25 | ICH Q1B | 1.0 | HPLC-UV/MS | [Your Data] |

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability requires well-designed experiments and validated analytical methods. The following protocols provide a framework for conducting these studies.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its potential degradation products.

-

Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution is typically required to separate polar and non-polar compounds. A common mobile phase system consists of:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient Program: A linear gradient from 5% B to 95% B over 20-30 minutes can be a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or MS detection for peak identification and confirmation.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Incubate a solution of 2-F-Phe (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Incubate a solution of 2-F-Phe in 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: Treat a solution of 2-F-Phe with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample of 2-F-Phe at 80°C for 48 hours and dissolve it for analysis. Also, heat a solution of 2-F-Phe at 80°C for 48 hours.

-

Photodegradation: Expose a solution of 2-F-Phe to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Samples from each condition should be analyzed by the validated stability-indicating HPLC method.

The following diagram outlines a typical experimental workflow for assessing the stability of this compound.

Recommended Storage and Handling

Based on the potential for degradation, the following general recommendations for the storage and handling of this compound solutions are advised:

-

Storage of Solid Compound: Store the solid material in a well-sealed container at 2-8°C, protected from light and moisture.

-

Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at 2-8°C or frozen at -20°C or below for longer-term storage.

-

pH Considerations: For applications where stability is critical, using buffered solutions in the neutral pH range (pH 6-8) is recommended to minimize acid or base-catalyzed hydrolysis.

-

Protection from Light: Protect solutions from direct exposure to light, especially UV light, by using amber vials or by wrapping containers in aluminum foil.

Conclusion

While this compound offers significant advantages in various research and development applications, a thorough understanding and characterization of its stability in solution are crucial for its successful implementation. This technical guide provides a framework for researchers and drug development professionals to design and execute robust stability studies. By following the outlined experimental protocols and systematically collecting quantitative data, the scientific community can build a comprehensive understanding of the stability profile of this important amino acid analog, thereby ensuring the reliability of experimental outcomes and the quality of resulting therapeutic products.

A Technical Guide to 2-Fluoro-L-phenylalanine: Solubility, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Fluoro-L-phenylalanine (2-F-L-Phe), a non-proteinogenic amino acid integral to advancements in protein engineering, drug discovery, and metabolic research. By substituting a hydrogen atom with fluorine on the phenyl ring, 2-F-L-Phe introduces unique electronic and steric properties, enabling novel research avenues. This document details its physicochemical properties, solubility characteristics, handling and safety protocols, and key experimental applications.

Physicochemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine.[1] The introduction of a fluorine atom at the ortho position of the phenyl ring alters its electronic distribution and steric profile.[] These modifications are leveraged in various research applications to probe and modulate biological systems.

| Property | Value | Reference |

| CAS Number | 19883-78-4 | [3][4] |

| Molecular Formula | C9H10FNO2 | [3][4] |

| Molecular Weight | 183.18 g/mol | [3][5] |

| Appearance | Off-white powder/solid | [6][7] |

| Melting Point | 240 °C (decomposes) | [3] |

| XLogP3 | -1.3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Solubility

The solubility of this compound is a critical factor for its use in experimental settings. While precise quantitative data is limited, the following table summarizes its qualitative solubility in common laboratory solvents. It is generally recommended to test solubility with a small amount of the compound before preparing a bulk solution.[8]

| Solvent | Solubility | Notes |

| DMSO | May be soluble | A common solvent for preparing stock solutions at concentrations of 5, 10, or 20 mM.[8] For 4-Fluoro-D-phenylalanine HCl, a solubility of 55 mg/mL has been reported.[9] |

| Water | Potentially soluble | Some products with high aqueous solubility may be dissolved directly in water.[8] The DL-racemic mixture is noted to be water-soluble.[6] |

| Ethanol (B145695) | May be soluble | Can be tested as an alternative solvent.[8] L-phenylalanine's solubility is lower in ethanol than in water.[10] |

| DMF | May be soluble | Can be tested as an alternative solvent.[8] |

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound. The final concentration may be adjusted based on experimental needs.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate Mass: Determine the mass of this compound required to achieve the desired stock solution concentration (e.g., 10 mM).

-

Weigh Compound: Accurately weigh the calculated mass of the powder and transfer it to a sterile tube.

-

Add Solvent: Add the appropriate volume of DMSO to the tube.

-

Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication may be required to aid dissolution.[9]

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C.[8]

References

- 1. This compound | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. aablocks.com [aablocks.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | Amino Acid Derivatives | 19883-78-4 | Invivochem [invivochem.com]

- 9. targetmol.com [targetmol.com]

- 10. researchgate.net [researchgate.net]

The Fluorine Advantage: A Technical Guide to the Discovery and Application of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, medicinal chemistry, and materials science. This guide provides an in-depth exploration of the discovery, history, and application of fluorinated amino acids (FAAs). From the lone naturally occurring example to the diverse array of synthetic analogues, we delve into the profound impact of fluorination on the physicochemical properties of amino acids and, by extension, the peptides and proteins that incorporate them. This document details the key synthetic methodologies, presents critical quantitative data, and illustrates the utility of FAAs in elucidating biological pathways and in the development of novel therapeutics.

A Brief History: From Nature's Anomaly to a Synthetic Revolution

The story of fluorinated amino acids begins with a notable exception in the vastness of natural product chemistry. While organofluorine compounds are exceedingly rare in nature, a single fluorinated amino acid has been identified: 4-fluoro-L-threonine .[1][2][3][4] This discovery highlighted the potential for fluorine to be incorporated into the fundamental building blocks of life.

The mid-20th century marked a turning point with the advent of modern organofluorine chemistry. The development of the first fluoride-containing drug, fludrocortisone, in the 1950s, demonstrated the potential of fluorine to enhance the biological properties of molecules.[5] This spurred a wave of research into the synthesis of non-natural FAAs. Early synthetic efforts were often challenging, requiring harsh reaction conditions.[1] However, the development of new fluorinating reagents and synthetic strategies has since made a wide variety of FAAs accessible for research and development.[6][7] These synthetic amino acids have become invaluable tools for probing protein structure and function, enhancing therapeutic properties of peptides, and developing new imaging agents.[6][8][9]

The Impact of Fluorination on Amino Acid Properties

The introduction of fluorine, the most electronegative element, into an amino acid side chain imparts unique physicochemical properties. These alterations can be leveraged to fine-tune the behavior of peptides and proteins. Key effects include:

-

Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa values of nearby functional groups. For instance, fluorination of the tyrosine phenol (B47542) group lowers its pKa.[10]

-

Modulated Hydrophobicity and Lipophilicity: Fluorination can dramatically alter the hydrophobicity of an amino acid side chain. While a single fluorine atom can increase polarity, polyfluorination often leads to increased hydrophobicity and lipophilicity, a property that can enhance membrane permeability of peptides.[10][11]

-

Conformational Control: The steric bulk and unique electronic properties of fluorine can influence the conformational preferences of the amino acid side chain and the peptide backbone. This can be used to stabilize specific secondary structures, such as β-sheets.[12][13]

-

Enhanced Thermal and Proteolytic Stability: The incorporation of highly fluorinated amino acids can significantly increase the thermodynamic stability of proteins, making them more resistant to denaturation by heat and chemical agents.[14][15][16][17] This "fluorous effect" is largely attributed to the increased hydrophobic surface area buried within the protein core.[16]

Quantitative Data on Fluorinated Amino Acids

The precise effects of fluorination can be quantified through various physicochemical parameters. The following tables summarize key data for select fluorinated amino acids.

Table 1: pKa Values of Fluorinated Tyrosine Analogs

| Amino Acid | pKa of Phenolic Hydroxyl Group |

| Tyrosine | 10.1 |

| 3-Fluorotyrosine | 9.2 |

| 3,5-Difluorotyrosine | 8.1 |

Data sourced from[10]

Table 2: Thermodynamic Parameters of Unfolding for a Model Protein with Fluorinated Leucine Analogs

| Protein Variant | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | ΔCp° (kcal/mol·K) |

| Leucine Core | 10.5 | 50.2 | 39.7 | 0.8 |

| Hexafluoroleucine Core | 14.2 | 51.5 | 37.3 | 0.7 |

Data adapted from studies on the thermodynamic stability of proteins with fluorinated cores.[15]

Key Experimental Protocols

The synthesis of fluorinated amino acids is a cornerstone of their application. Below are illustrative protocols for the synthesis of key FAAs.

Diastereoselective Synthesis of 4-Fluoro-threonine

This protocol outlines a multi-step synthesis starting from commercially available precursors.[1][2][3][4][18]

-

Oxazoline (B21484) Formation: Ethyl isocyanoacetate is reacted with benzyloxyacetaldehyde in the presence of a copper catalyst to form the corresponding benzyloxy-oxazoline.

-

Hydrolysis and Cyclization: The oxazoline is hydrolyzed and subsequently treated to form ethyl (4S,5S)-5-hydroxymethyl-2-oxo-4-oxazolidinecarboxylate.

-

Fluorination: The hydroxyl group is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield ethyl (4S,5S)-5-fluoromethyl-2-oxo-4-oxazolidinecarboxylate.

-

Deprotection: The protecting groups are removed to yield the final product, diastereomerically pure 4-fluoro-threonine.

Asymmetric Synthesis of α-Trifluoromethyl-Alanine

This method utilizes a chiral auxiliary to control the stereochemistry of the product.[19][20][21]

-

Precursor Synthesis: A chiral imine is prepared from a suitable chiral amine and a trifluoromethyl ketone.

-

Asymmetric Alkylation: The chiral imine is deprotonated and reacted with an alkyl halide. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.

-

Hydrolysis and Deprotection: The resulting product is hydrolyzed to cleave the chiral auxiliary and remove any protecting groups, yielding the enantiomerically enriched α-trifluoromethyl-alanine.

Synthesis of 4-Fluorophenylalanine for PET Imaging

This protocol describes a method for the radiosynthesis of [¹⁸F]-4-fluorophenylalanine.[22]

-

Precursor Preparation: A suitable precursor, such as a pinacol (B44631) borane (B79455) ester of phenylalanine, is synthesized.

-

Radiolabeling: The precursor is reacted with [¹⁸F]fluoride, produced by a cyclotron, in the presence of a copper catalyst.

-

Deprotection: The protecting groups are removed under acidic conditions to yield [¹⁸F]-4-fluorophenylalanine.

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

Visualizing the Role of Fluorinated Amino Acids in Biological Systems

Graphviz diagrams are provided to illustrate key workflows and signaling pathways where fluorinated amino acids play a crucial role.

Workflow for Studying Protein-Ligand Interactions using ¹⁹F-NMR

Caption: Workflow for ¹⁹F-NMR protein-ligand interaction studies.

Signaling Pathway Targeted by ¹⁸F-Fluorinated Amino Acid PET Tracers in Cancer

Caption: Targeting upregulated amino acid transport in cancer with ¹⁸F-FAA PET.

Conclusion and Future Outlook

The discovery and development of fluorinated amino acids have provided researchers with a powerful and versatile toolkit to modulate and study biological systems. The unique properties conferred by fluorine allow for the rational design of peptides and proteins with enhanced stability, controlled conformation, and novel functionalities. The application of FAAs in drug discovery continues to expand, with fluorinated peptides and proteins showing promise as next-generation therapeutics. Furthermore, the use of ¹⁸F-labeled amino acids in PET imaging is revolutionizing cancer diagnosis and monitoring.[9][23][24][25][26]

Future research in this field is likely to focus on the development of more efficient and selective methods for the synthesis of complex FAAs, the expansion of the genetic code to enable the site-specific incorporation of a wider variety of FAAs into proteins in living cells, and the exploration of novel applications in materials science and nanotechnology. The "fluorine advantage" is set to remain a key strategy in the advancement of chemical biology and medicine for the foreseeable future.

References

- 1. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 12. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of fluorination on the thermodynamics of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hochschulschriften / Development of trifluoromethylated starting materials for the (stereoselective)-synthesis of trifluoromethylated amino acids [epub.jku.at]

- 22. jnm.snmjournals.org [jnm.snmjournals.org]

- 23. oncotarget.com [oncotarget.com]

- 24. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]

- 25. summit.sfu.ca [summit.sfu.ca]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Incorporating 2-Fluoro-L-phenylalanine into Proteins using E. coli

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of the non-canonical amino acid 2-Fluoro-L-phenylalanine (2-F-Phe) into recombinant proteins expressed in Escherichia coli. The inclusion of this fluorinated analog of phenylalanine offers a powerful tool for various biophysical and structural studies, as well as for the development of novel protein therapeutics.

Introduction

Incorporating fluorinated amino acids into proteins can significantly enhance their utility in research and drug development. The fluorine atom provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, allowing for detailed investigation of protein structure, dynamics, and interactions without the background noise inherent in ¹H-NMR of large biomolecules. Furthermore, the introduction of fluorine can modulate the chemical properties of a protein, potentially improving its stability and altering its interaction with binding partners.

Escherichia coli is a robust and widely used host for recombinant protein production and can be engineered to incorporate 2-F-Phe either globally, replacing all phenylalanine residues, or at specific sites within the protein sequence. The choice between these two methods depends on the specific research question and the tolerance of the target protein to multiple substitutions.

Choosing an Incorporation Strategy

The selection of an appropriate method for incorporating 2-F-Phe is critical and depends on the experimental goals.

-

Global Incorporation: This method is suitable when the goal is to introduce multiple ¹⁹F labels throughout the protein for NMR studies or when the effects of widespread fluorination on protein stability and function are being investigated. It relies on the use of a phenylalanine-auxotrophic E. coli strain, which cannot synthesize its own phenylalanine.

-

Site-Specific Incorporation: This is the method of choice when a single, strategically placed ¹⁹F label is desired for precise distance measurements or to probe a specific region of the protein, such as an active site or protein-protein interface. This technique utilizes an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, to recognize a unique codon (typically an amber stop codon, UAG) and insert 2-F-Phe at that position.

Data Presentation: Quantitative Comparison

The efficiency and yield of protein production can vary significantly between the two incorporation methods. The following tables summarize typical quantitative data to aid in experimental design.

| Parameter | Global Incorporation (Auxotroph) | Site-Specific Incorporation (Orthogonal System) | Reference |

| Incorporation Efficiency | Up to 65% replacement of Phe | 64-75% at the target site | [1] |

| Protein Yield | Generally lower, dependent on protein tolerance | 8-12 mg/L of culture | [1] |

| Incorporation Fidelity | High (replaces Phe) | High (95.0% - 98.7% for various fluorinated Phe analogs) | |

| Background Incorporation | N/A | 11-21 fold lower than at the programmed site | [1] |

Experimental Protocols

Protocol 1: Global Incorporation of this compound

This protocol is designed for the global replacement of phenylalanine with 2-F-Phe using a phenylalanine-auxotrophic E. coli strain.

Materials:

-

E. coli phenylalanine auxotroph strain (e.g., ATCC 9723f)

-

Expression plasmid containing the gene of interest

-

M9 minimal medium components (see recipe below)

-

This compound (2-F-Phe)

-